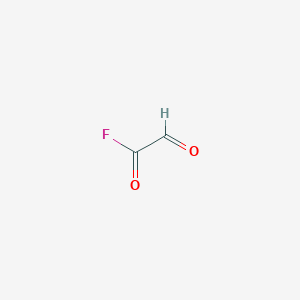![molecular formula C12H23NO2 B14620898 2,2'-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol) CAS No. 60974-94-9](/img/structure/B14620898.png)
2,2'-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol) is a complex organic compound featuring a bicyclic structure. This compound is characterized by the presence of a bicyclo[2.2.1]heptane ring system, which is a common motif in organic chemistry due to its rigidity and unique chemical properties. The compound also contains an azanediyl group and two ethan-1-ol groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol) typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. This can be achieved through the Diels-Alder reaction, which forms the bicyclic structure. Subsequent functionalization steps introduce the azanediyl and ethan-1-ol groups. Common reagents used in these steps include hydrogenation catalysts, amines, and alcohols under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts and reagents are carefully selected to optimize reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The azanediyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydroxide) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce primary or secondary alcohols.
Aplicaciones Científicas De Investigación
2,2’-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a drug precursor.
Industry: Utilized in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 2,2’-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol) involves its interaction with specific molecular targets. The bicyclic structure provides rigidity, allowing precise binding to enzymes or receptors. The azanediyl group can form hydrogen bonds, enhancing its affinity for biological targets. Pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
Norborneol: Shares the bicyclo[2.2.1]heptane core but lacks the azanediyl and ethan-1-ol groups.
Isobornyl acetate: Contains a similar bicyclic structure but with different functional groups.
Uniqueness
2,2’-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol) is unique due to its combination of the bicyclic core, azanediyl group, and ethan-1-ol groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
60974-94-9 |
|---|---|
Fórmula molecular |
C12H23NO2 |
Peso molecular |
213.32 g/mol |
Nombre IUPAC |
2-[2-bicyclo[2.2.1]heptanylmethyl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C12H23NO2/c14-5-3-13(4-6-15)9-12-8-10-1-2-11(12)7-10/h10-12,14-15H,1-9H2 |
Clave InChI |
UIPSZXJXGSZRDZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CC2CN(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


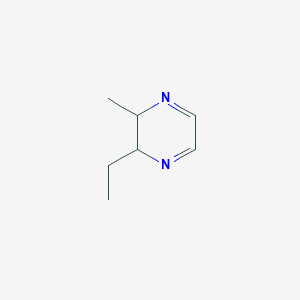
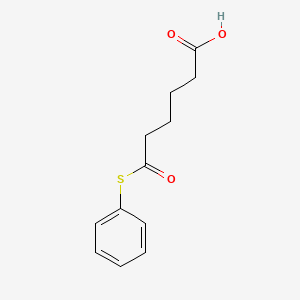

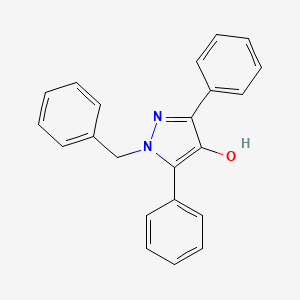
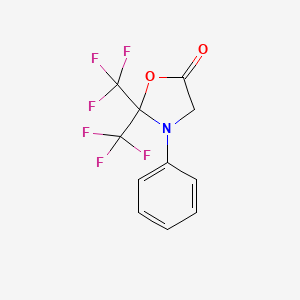
![6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-2H-pyran-2-one](/img/structure/B14620861.png)


![1-[3-(2-Hydroxyethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14620888.png)
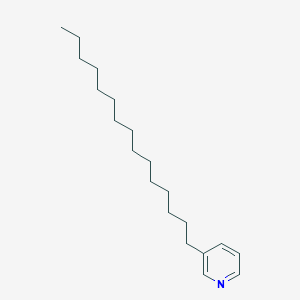
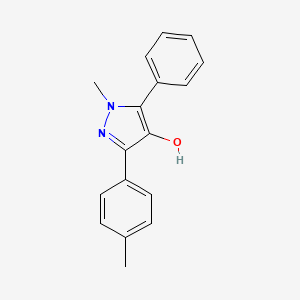

![Benzamide, N-[[(1-thioxoethyl)amino]carbonyl]-](/img/structure/B14620902.png)
